Methyl 2,4-dibromo-5-fluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dibromo-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXATRQHGCZWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Indispensable Role of Brominated Aromatic Compounds in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, brominated aromatic compounds stand out as exceptionally versatile and powerful building blocks. Their unique reactivity profile, particularly as substrates in a myriad of cross-coupling reactions, has cemented their importance in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of these pivotal compounds and their application in key carbon-carbon bond-forming reactions, offering field-proven insights and detailed protocols for the discerning scientist.
The Strategic Importance of the Carbon-Bromine Bond in Aromatic Systems
The utility of aryl bromides stems from the moderate reactivity of the C-Br bond. It is sufficiently stable to allow for purification and handling of the parent molecule, yet reactive enough to participate in a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This fine balance makes aryl bromides ideal precursors in multi-step syntheses. In the context of drug discovery, the introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its therapeutic activity and metabolic stability.[2][3] Bromine's "heavy atom effect" can also be leveraged to improve the efficacy of photodynamic therapy and radiosensitization.[2]
Core Methodologies for the Synthesis of Brominated Aromatic Compounds
The introduction of a bromine atom onto an aromatic ring can be achieved through several robust and well-established methods. The choice of method is dictated by the nature of the aromatic substrate, the desired regioselectivity, and the presence of other functional groups.
Electrophilic Aromatic Bromination: A Direct Approach
The most common method for the synthesis of aryl bromides is electrophilic aromatic bromination.[1] This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom via an electrophilic attack.
Mechanism and Rationale:
The reaction proceeds through a two-step mechanism.[4] Initially, the aromatic ring, acting as a nucleophile, attacks an electrophilic bromine species. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] In the second, faster step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.[5]
For less reactive aromatic rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and generating a more potent electrophile.[6][7]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Experimental Protocol: Bromination of Acetanilide using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine, especially for activated aromatic rings.[8]
-
Materials: Acetanilide, N-Bromosuccinimide (NBS), Glacial Acetic Acid, Ethanol, Water.
-
Procedure:
-
In a fume hood, dissolve acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.
-
Data Presentation: Comparison of Brominating Agents
| Brominating Agent | Substrate Scope | Safety Considerations |
| Molecular Bromine (Br₂) | Broad, including deactivated rings (with Lewis acid). | Highly toxic, corrosive, and volatile. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] |
| N-Bromosuccinimide (NBS) | Primarily for activated and moderately activated rings. | Solid, easier to handle than Br₂. Avoid inhalation of dust and contact with skin.[10][11][12] |
| Ammonium Bromide/Oxone | Effective for activated aromatic compounds under mild conditions.[8] | Generally safer reagents, but standard laboratory precautions should be followed. |
The Sandmeyer Reaction: From Amine to Bromide
The Sandmeyer reaction provides an indirect yet powerful method for introducing a bromine atom onto an aromatic ring, starting from an aromatic amine.[13][14]
Mechanism and Rationale:
This transformation involves three key steps:
-
Diazotization: The primary aromatic amine is treated with a mixture of sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) species acts as a catalyst to facilitate the decomposition of the diazonium salt and the subsequent substitution with a bromide ion. This step is believed to proceed via a radical mechanism.
Caption: The Sandmeyer Reaction Workflow.
Experimental Protocol: Synthesis of p-Bromotoluene from p-Toluidine
-
Materials: p-Toluidine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Water.
-
Procedure:
-
Diazotization:
-
In a fume hood, dissolve p-toluidine (1.0 eq) in a mixture of HBr and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50-60 °C water bath) until the evolution of gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with dilute NaOH solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude p-bromotoluene by distillation.
-
-
The Power of Aryl Bromides in Cross-Coupling Reactions
Aryl bromides are arguably most celebrated for their role as electrophilic partners in a vast array of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an aryl bromide and an organoboron reagent (typically a boronic acid or ester).[15][16]
Catalytic Cycle:
The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Representative Experimental Protocol:
-
Materials: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Triphenylphosphine (PPh₃, 0.08 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, Water.
-
Procedure:
-
To a Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction facilitates the coupling of an aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for the synthesis of styrenes and other vinylarenes.[17][18]
Catalytic Cycle:
The mechanism is similar to the Suzuki coupling but involves the following key steps after oxidative addition:
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydrido-palladium complex.
-
Reductive Elimination/Base-promoted Regeneration: The Pd(0) catalyst is regenerated from the hydrido-palladium complex, often with the assistance of a base.
Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl bromide with a terminal alkyne.[19][20] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).
Catalytic Cycle and the Role of Copper:
The palladium cycle is analogous to that of the Suzuki and Heck reactions. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkynyl group to the palladium center, which then undergoes reductive elimination to yield the aryl alkyne product.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Safety and Handling of Brominating Agents
The use of brominating agents requires strict adherence to safety protocols due to their hazardous nature.
-
Molecular Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It should always be handled in a well-ventilated chemical fume hood.[9] Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory. An emergency shower and eyewash station should be readily accessible. Accidental contact with skin requires immediate and prolonged flushing with water.[9]
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore less hazardous to handle than liquid bromine. However, it is a corrosive solid and an oxidizing agent.[10] Inhalation of dust should be avoided by handling it in a fume hood or a well-ventilated area.[11] Contact with skin and eyes should be prevented.[12] It is also light-sensitive and should be stored in a cool, dry, and dark place.[10]
Conclusion
Brominated aromatic compounds are indispensable intermediates in the toolkit of the modern synthetic chemist. Their synthesis, primarily through electrophilic aromatic bromination and the Sandmeyer reaction, is well-understood and highly versatile. The true power of these compounds is unleashed in their application as robust coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. A thorough understanding of the mechanisms, experimental protocols, and safety precautions associated with these transformations is crucial for any scientist engaged in the synthesis of complex organic molecules for research, drug discovery, and materials science.
References
- Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
- YouTube. (2019, January 7). Sonogashira coupling.
- Lesa, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
- ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.
- Chem 115 Myers. (n.d.). The Suzuki Reaction.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Chemical Reviews. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.
- Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
- Sigma-Aldrich. (2025, May 29). SAFETY DATA SHEET.
- Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.
- Journal of the American Chemical Society. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
- Organic Letters - ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents.
- UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides.
- Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- ResearchGate. (2025, August 6). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Organic Letters - ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
- Fisher Scientific. (2015, January 19). SAFETY DATA SHEET.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
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Methodological & Application
Application Notes & Protocols: Strategic Amination of Methyl 2,4-dibromo-5-fluorobenzoate
Abstract
This document provides a comprehensive technical guide for the amination of Methyl 2,4-dibromo-5-fluorobenzoate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. We delve into the critical reaction parameters, mechanistic underpinnings, and regioselective considerations inherent to this transformation. Detailed, field-tested protocols for Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and metal-free Nucleophilic Aromatic Substitution (SNAr) are presented. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the appropriate synthetic strategy to achieve desired amination products with high efficacy and selectivity.
Introduction: Significance and Synthetic Challenges
This compound is a poly-functionalized aromatic scaffold of significant interest in medicinal chemistry. The presence of multiple reactive sites—two distinct carbon-bromine bonds, an activatable fluorine atom, and a methyl ester—renders it a valuable precursor for creating complex molecular architectures. The introduction of an amino group via C-N bond formation is a pivotal step in the synthesis of numerous biologically active compounds, including kinase inhibitors and GPCR modulators.
The primary challenge in the amination of this substrate lies in controlling regioselectivity. The two bromine atoms at the C2 and C4 positions exhibit different electronic and steric environments, leading to potential competition. The C2-Br bond is ortho to the electron-withdrawing methyl ester group, while the C4-Br bond is para to the strongly activating fluoro group. Understanding the interplay of these substituents is crucial for directing the amination to the desired position. This guide will explore three major synthetic pathways to navigate these challenges.
Mechanistic Considerations & Regioselectivity
The amination of this compound can proceed through several distinct mechanisms. The choice of methodology will fundamentally dictate the reaction's outcome, particularly its regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a plausible metal-free pathway due to the electron-deficient nature of the aromatic ring.[1] The electron-withdrawing effects of the C1-ester and, more significantly, the C5-fluoro group, activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Causality of Selectivity : The fluorine atom exerts a powerful activating effect on its ortho (C4) and para positions. Consequently, the C4-Br bond is significantly more activated towards nucleophilic attack than the C2-Br bond. Therefore, SNAr reactions are expected to show high selectivity for substitution at the C4 position.
Figure 1: SNAr mechanism for C4-amination.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C-N bonds.[3] This palladium-catalyzed cross-coupling reaction is highly effective for a wide range of aryl halides and amines.[4] The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.
-
Causality of Selectivity : Regioselectivity in Buchwald-Hartwig reactions is a complex function of sterics and electronics. The C2-Br bond is sterically hindered by the adjacent ester group, which can slow the rate of oxidative addition at this position. Conversely, the C4-Br bond is less hindered. Therefore, depending on the bulk of the phosphine ligand and the amine, selectivity can often be tuned. For many standard systems, amination at the less-hindered C4 position is favored. However, specific ligand designs or chelating amines could potentially favor C2 substitution.
Figure 2: Catalytic cycle for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[5] While traditional conditions often required harsh temperatures, modern protocols with specialized ligands have made the reaction milder and more versatile.[6] The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species.
-
Causality of Selectivity : Similar to palladium catalysis, Ullmann reactions are sensitive to steric and electronic effects. The reaction often favors the more electron-deficient C-Br bond. Given the activating effect of the para-fluoro group on the C4 position, Ullmann conditions may preferentially yield the C4-aminated product. Ligand choice and reaction temperature are critical variables for controlling the outcome.[7]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)
This protocol is optimized for high-throughput screening and general applicability, leveraging modern, air-stable pre-catalysts.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Pd pre-catalyst (e.g., G3-XPhos, G4-RuPhos, 1-2 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, CPME, 0.2 - 0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add this compound, the base, and a magnetic stir bar.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the Pd pre-catalyst under a positive pressure of inert gas.
-
Via syringe, add the anhydrous solvent, followed by the amine.
-
Seal the vessel tightly and place it in a pre-heated oil bath or heating block.
-
Stir the reaction at the specified temperature (see Table 1) for the designated time. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired aminated product.
Data Summary: Buchwald-Hartwig Conditions
| Amine Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Primary Aliphatic | Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOt-Bu | Toluene | 80-100 | 4-12 | Strong bases like NaOt-Bu are highly effective.[8] |
| Secondary Aliphatic | G3-XPhos (1.5%) | (Integrated) | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | K₃PO₄ is a milder base, suitable for sensitive functional groups. |
| Aniline (Primary Aryl) | G4-BrettPhos (2%) | (Integrated) | Cs₂CO₃ | Toluene | 100 | 12-24 | Cs₂CO₃ is often used for coupling with anilines.[9][10] |
| Heterocyclic Amine | Pd(OAc)₂ (2%) | Xantphos (4%) | K₂CO₃ | t-BuOH | 90-100 | 16-24 | The K₂CO₃/t-BuOH system can be effective for challenging heteroaryl amines.[4] |
Protocol 2: Copper-Catalyzed Ullmann Condensation (General Procedure)
This protocol provides a robust method for C-N coupling, often serving as a cost-effective alternative to palladium catalysis.
Materials:
-
This compound (1.0 eq)
-
Amine (1.5 - 2.0 eq)
-
Copper(I) Iodide (CuI, 10-20 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA), 20-40 mol%)
-
Base (K₂CO₃ or K₃PO₄, 2.0 - 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, 0.5 M)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add CuI, the base, and a magnetic stir bar.
-
Add this compound.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).
-
Via syringe, add the anhydrous solvent, the ligand, and finally the amine.
-
Seal the vessel and heat with vigorous stirring at the specified temperature (typically 110-140 °C) for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with Ethyl Acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 3: Metal-Free Nucleophilic Aromatic Substitution (SNAr)
This protocol is the most straightforward and cost-effective but is generally limited to reactive amines and is expected to yield the C4-substituted product.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine, Piperidine, 2.0 - 3.0 eq)
-
Optional Base (e.g., K₂CO₃, Et₃N, 2.0 eq)
-
Polar aprotic solvent (e.g., DMSO, NMP, DMF, 0.5 M)
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound in the chosen solvent.
-
Add the amine and the optional base.
-
Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction for 4-24 hours by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.
-
Extract the aqueous layer with Ethyl Acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via silica gel chromatography to isolate the C4-aminated product.
Workflow and Process Visualization
The overall process from reaction setup to final product isolation follows a standardized laboratory workflow.
Figure 3: Standard experimental workflow for amination reactions.
References
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Methyl 2-amino-4-bromo-5-fluorobenzo
- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
- Ullmann Reaction. Organic Chemistry Portal.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions. (2017).
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. (2025).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2005).
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). MIT Open Access Articles.
- Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006).
- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Coupling Reactions with Brominated Aromatics
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions involving brominated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work. This resource is structured to provide in-depth, actionable advice in a user-friendly question-and-answer format.
Table of Contents
-
Frequently Asked Questions (FAQs) for Cross-Coupling Reactions
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
-
Troubleshooting Guide: Buchwald-Hartwig Amination
-
Troubleshooting Guide: Sonogashira Coupling
-
Experimental Protocols
-
Reference Tables
-
References
Frequently Asked Questions (FAQs) for Cross-Coupling Reactions
This section addresses common questions applicable to a range of palladium-catalyzed cross-coupling reactions.
Q1: My reaction mixture turns black. What does this indicate and is my reaction destined to fail?
A: The appearance of a black precipitate, commonly referred to as palladium black, is an indication of catalyst decomposition. The active palladium(0) catalyst can agglomerate and precipitate out of solution, rendering it inactive. While this is not ideal, it doesn't always mean the reaction has completely failed, especially if it occurs late in the reaction. However, if it happens early on, it is a significant issue.
-
Causality: This is often caused by an inappropriate ligand choice that fails to stabilize the palladium catalyst, the presence of oxygen in the reaction mixture, or excessively high temperatures.
-
Self-Validation: A well-catalyzed reaction should ideally remain homogeneous or exhibit a consistent color throughout the process. The formation of palladium black is a clear visual cue that your catalytic cycle is being compromised.
Q2: What is the importance of degassing my reaction mixture, and what is the most effective way to do it?
A: Degassing is a critical step to remove dissolved oxygen from your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions, such as the Glaser-Hay coupling in Sonogashira reactions.[1][2]
-
Causality: The catalytic cycles of most cross-coupling reactions rely on maintaining the palladium in its Pd(0) oxidation state.[3] Oxygen disrupts this by oxidizing the catalyst.
-
Effective Methods:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents is a common and effective method.
-
Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.
-
Q3: What are palladium precatalysts, and why should I consider using them?
A: Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions.[4] They offer several advantages over using Pd(0) sources directly.
-
Trustworthiness: Precatalysts ensure a well-defined palladium-to-ligand ratio, which is crucial for optimal catalytic activity.
Q4: How do I choose the right phosphine ligand for my reaction?
A: The choice of phosphine ligand is arguably one of the most critical parameters in a cross-coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can dictate the success or failure of a transformation.
-
Causality: The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination in the catalytic cycle. For less reactive aryl bromides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[6]
-
General Guidance:
-
Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.
-
Bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) favor the formation of monoligated palladium species, which are highly reactive. They also create steric hindrance that can facilitate the reductive elimination step.
-
Refer to the Reference Tables section for a comparison of common phosphine ligands.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.
Q: My Suzuki-Miyaura reaction with an aryl bromide is giving a low yield or not working at all. What are the likely causes and how can I troubleshoot it?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Inactive Catalyst or Inefficient Catalytic Cycle
-
Explanation: The palladium catalyst may not be in its active Pd(0) state, or a step in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) is slow or stalled. For aryl bromides, the oxidative addition can be a challenging step.[7]
-
Troubleshooting Steps:
-
Ligand Selection: For aryl bromides, especially those that are electron-rich or sterically hindered, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[6]
-
Palladium Source: Use a reliable palladium precatalyst to ensure efficient generation of the active Pd(0) species.
-
Temperature: Aryl bromides are less reactive than aryl iodides and often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[8]
-
Potential Cause 2: Issues with the Boronic Acid/Ester
-
Explanation: The stability of the boronic acid or its ester is a common reason for low yields.[7] Protodeboronation (cleavage of the C-B bond) can occur, especially at elevated temperatures or in the presence of excess base and water.
-
Troubleshooting Steps:
-
Quality of Boronic Acid: Ensure your boronic acid is pure and has not decomposed. It's often beneficial to use freshly purchased or recrystallized material.
-
Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[7]
-
Stoichiometry: A slight excess (1.1-1.5 equivalents) of the organoboron reagent can sometimes compensate for any degradation.
-
Potential Cause 3: Inappropriate Base or Solvent
-
Explanation: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base and solvent are often interdependent.
-
Troubleshooting Steps:
-
Base Screening: A range of bases should be considered. K₃PO₄ and Cs₂CO₃ are often effective choices.[6] For challenging couplings, stronger bases like K₂CO₃ or even potassium tert-butoxide (KOtBu) might be necessary.
-
Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[7]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Q: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?
A: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the aryl bromide.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of Pd(II) species and oxygen.[10]
-
Prevention: Ensure thorough degassing of your reaction mixture and use a reliable Pd(0) source or precatalyst.
-
-
Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene. It can be caused by certain bases acting as hydride donors or by the solvent.[7][11]
-
Prevention: Screen different bases and solvents. Avoid conditions that favor hydride transfer, such as certain alcohol/base combinations at high temperatures.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Q: My Buchwald-Hartwig amination with an aryl bromide is not proceeding to completion. What should I investigate?
A: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors, often related to the catalyst system and reaction conditions.
Potential Cause 1: Catalyst Deactivation or Inhibition
-
Explanation: The palladium catalyst can be deactivated by impurities or certain functional groups on your substrates.[12] For aryl bromides, the reactivity is generally good, but issues can still arise.[4]
-
Troubleshooting Steps:
-
Substrate Purity: Ensure your aryl bromide and amine are free of impurities that could poison the catalyst.
-
Ligand Choice: The choice of ligand is critical. For many applications with aryl bromides, bulky, electron-rich biarylphosphine ligands are highly effective.[12]
-
Precatalyst: Use of a precatalyst is highly recommended for generating the active catalyst cleanly and efficiently.[4][5]
-
Potential Cause 2: Inappropriate Base Selection
-
Explanation: The base deprotonates the amine to form the active nucleophile. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions or decomposition of sensitive substrates.[4][12]
-
Troubleshooting Steps:
-
Base Strength: For simple primary and secondary amines, a strong base like sodium tert-butoxide (NaOtBu) is often used.[4]
-
Base-Sensitive Substrates: If your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[12]
-
Potential Cause 3: Solvent Effects
-
Explanation: The solvent must solubilize the reagents and not interfere with the catalyst. Some solvents can coordinate to the palladium and inhibit the reaction.[4]
-
Troubleshooting Steps:
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Q: My Sonogashira coupling with an aryl bromide is failing. What are the key parameters to check?
A: The Sonogashira coupling of aryl bromides can be more challenging than with aryl iodides and requires careful optimization.[1]
Potential Cause 1: Insufficient Reaction Temperature
-
Explanation: Oxidative addition of aryl bromides to the palladium catalyst is often the rate-limiting step and typically requires higher temperatures than for aryl iodides.[1]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature, for example, to a range of 60-100 °C.
-
Potential Cause 2: Ineffective Catalyst System
-
Explanation: The choice of palladium source, ligand, and the copper(I) co-catalyst are all crucial.
-
Troubleshooting Steps:
-
Palladium Catalyst: Use a reliable Pd(0) source or a precatalyst.
-
Ligand: For aryl bromides, phosphine ligands are commonly used. If the reaction is sluggish, consider more electron-rich and bulky ligands.
-
Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is a co-catalyst that forms a copper acetylide, which is the active species in the transmetalation step.[2] Ensure the CuI is of good quality.
-
Potential Cause 3: Poor Quality Reagents
-
Explanation: The amine base and solvent must be dry and free of oxidizing impurities.
-
Troubleshooting Steps:
-
Use freshly distilled and dry solvents and amine bases (e.g., triethylamine or diisopropylamine).
-
Q: I am observing a significant amount of a byproduct that I suspect is a dimer of my alkyne. What is this and how can I prevent it?
A: This very common side reaction is known as Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[2] This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
-
Prevention Strategies:
-
Strictly Anaerobic Conditions: The most important step is to rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining an inert atmosphere.[1][2]
-
Copper-Free Conditions: In some cases, the reaction can be performed without the copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[13] However, these conditions may require different ligands and higher temperatures.
-
Visualizing the Sonogashira Coupling Catalytic Cycle
Caption: The interconnected catalytic cycles of a copper-co-catalyzed Sonogashira coupling.
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Screening
This protocol provides a framework for optimizing a cross-coupling reaction by screening various parameters.
-
Preparation: In an array of vials, weigh the aryl bromide (1.0 equiv) and the coupling partner (1.1-1.5 equiv).
-
Catalyst and Ligand Addition: To each vial, add the desired palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 2.2 mol%).
-
Base Addition: Add the base (2.0-3.0 equiv) to each vial.
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen).
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
Protocol 2: Analysis of Crude Reaction Mixture for Side Products
Identifying byproducts is key to troubleshooting.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
TLC Analysis: Spot the crude material on a TLC plate alongside the starting materials to visualize the formation of new products. Dehalogenated byproducts are typically less polar than the starting aryl bromide.[11]
-
GC-MS Analysis: Dissolve a small sample of the crude material in a suitable solvent and inject it into a GC-MS. Look for peaks corresponding to the molecular weights of the expected product, unreacted starting materials, and potential side products like the dehalogenated arene or homocoupled products.[11]
-
¹H NMR Spectroscopy: Dissolve the crude material in a deuterated solvent (e.g., CDCl₃). The appearance of a new proton signal in the aromatic region where the bromine was previously located is indicative of dehalogenation.[11]
Reference Tables
Table 1: Common Phosphine Ligands for Cross-Coupling Reactions
| Ligand Name | Abbreviation | Structure | Key Features & Applications |
| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | General-purpose, widely used, but can be less effective for challenging substrates. |
| Tri(tert-butyl)phosphine | P(tBu)₃ | P(C(CH₃)₃)₃ | Very electron-rich and bulky, good for oxidative addition of less reactive halides. |
| XPhos | XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky biarylphosphine, excellent for Suzuki and Buchwald-Hartwig couplings, especially with aryl chlorides and bromides. |
| SPhos | SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky and electron-rich biarylphosphine, highly effective for a wide range of Suzuki couplings. |
| DavePhos | DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Buchwald-type ligand, effective for a variety of cross-coupling reactions. |
Table 2: Common Bases Used in Palladium-Catalyzed Cross-Coupling
| Base | Formula | pKa of Conjugate Acid (in DMSO) | Typical Applications & Notes |
| Sodium tert-butoxide | NaOtBu | ~32 | Strong, non-nucleophilic base. Widely used in Buchwald-Hartwig amination. Can be too harsh for base-sensitive substrates.[4][12] |
| Potassium phosphate | K₃PO₄ | ~27 | Moderately strong base, often used in Suzuki couplings. Good functional group tolerance.[4][6] |
| Cesium carbonate | Cs₂CO₃ | ~19 | Mild base with good solubility in many organic solvents. Excellent functional group tolerance.[4][12] |
| Potassium carbonate | K₂CO₃ | ~19 | A common and cost-effective base for Suzuki couplings.[8] |
| Triethylamine | Et₃N | ~9 | Organic amine base, commonly used in Sonogashira and Heck reactions. Acts as both a base and a scavenger for HX. |
Table 3: Common Solvents for Palladium-Catalyzed Cross-Coupling
| Solvent | Formula | Boiling Point (°C) | Properties & Notes |
| Toluene | C₇H₈ | 111 | Aprotic, non-polar. A very common solvent for a wide range of cross-coupling reactions.[4] |
| 1,4-Dioxane | C₄H₈O₂ | 101 | Aprotic, polar ether. Good for dissolving a variety of reagents.[4] |
| Tetrahydrofuran | THF | C₄H₈O | 66 |
| N,N-Dimethylformamide | DMF | C₃H₇NO | 153 |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
ResearchGate. (PDF) Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of Substituted Benzoates
For researchers and professionals in drug development, a comprehensive understanding of molecular structure and substituent effects is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating these features. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for a series of substituted benzoates, offering insights into the electronic effects of various functional groups on the aromatic ring. By understanding these principles, scientists can more effectively characterize novel compounds, assess purity, and predict chemical behavior.
The Foundational Principle: Substituent-Induced Chemical Shifts
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In substituted benzene derivatives, such as the benzoates discussed here, the electron-donating or electron-withdrawing nature of a substituent significantly alters the electron density of the aromatic ring. This, in turn, influences the shielding and deshielding of the aromatic protons and carbons, resulting in predictable changes in their chemical shifts.[1][2][3]
Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), pull electron density away from the aromatic ring through inductive and resonance effects. This deshields the aromatic nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like the amino (-NH₂) or methoxy (-OCH₃) groups, increase the electron density of the ring, leading to greater shielding and a lower chemical shift (upfield).[1][4]
This guide will comparatively analyze the ¹H and ¹³C NMR spectra of methyl benzoate and its para-substituted analogues with nitro, amino, and methoxy groups to illustrate these fundamental principles.
Comparative ¹H NMR Analysis of para-Substituted Methyl Benzoates
The ¹H NMR spectra of substituted benzoates provide a clear picture of how substituents influence the electronic environment of the aromatic protons. The protons ortho to the ester group (H-2/6) and meta to the ester group (H-3/5) are diastereotopic and thus have different chemical shifts.
| Compound | Substituent (at C-4) | δ H-2/6 (ppm) | δ H-3/5 (ppm) | δ OCH₃ (ppm) |
| Methyl p-nitrobenzoate | -NO₂ (EWG) | 8.25 | 8.13 | 3.99 |
| Methyl benzoate | -H | 8.03 | 7.42-7.55 | 3.91 |
| Methyl p-methoxybenzoate | -OCH₃ (EDG) | 7.94 | 6.92 | 3.88 |
| Methyl p-aminobenzoate | -NH₂ (EDG) | 7.84 | 6.62 | 3.84 |
Analysis of Trends:
-
Protons Ortho to the Ester (H-2/6): The chemical shift of these protons is most significantly affected by the para-substituent. The strong electron-withdrawing nitro group in methyl p-nitrobenzoate causes a significant downfield shift to 8.25 ppm compared to methyl benzoate (8.03 ppm). Conversely, the electron-donating amino and methoxy groups cause an upfield shift to 7.84 ppm and 7.94 ppm, respectively.
-
Protons Meta to the Ester (H-3/5): A similar, and even more pronounced, trend is observed for these protons. The nitro group deshields these protons to 8.13 ppm, while the amino and methoxy groups shield them significantly, shifting them upfield to 6.62 ppm and 6.92 ppm, respectively.
-
Methyl Ester Protons (-OCH₃): The chemical shift of the methyl ester protons shows a less dramatic but still discernible trend, with the electron-withdrawing nitro group causing a slight downfield shift.
Comparative ¹³C NMR Analysis of para-Substituted Methyl Benzoates
¹³C NMR spectroscopy offers a more direct measure of the electron density at each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to substituent effects.
| Compound | Substituent (at C-4) | δ C-1 (ppm) | δ C-2/6 (ppm) | δ C-3/5 (ppm) | δ C-4 (ppm) | δ C=O (ppm) | δ OCH₃ (ppm) |
| Methyl p-nitrobenzoate | -NO₂ (EWG) | 135.4 | 130.6 | 123.5 | 150.5 | 165.1 | 52.8 |
| Methyl benzoate | -H | 130.4 | 129.4 | 128.8 | 132.6 | 166.7 | 51.7 |
| Methyl p-methoxybenzoate | -OCH₃ (EDG) | 122.9 | 131.6 | 113.7 | 163.5 | 166.8 | 51.8 |
| Methyl p-aminobenzoate | -NH₂ (EDG) | 119.7 | 131.5 | 113.7 | 151.0 | 166.8 | 51.4 |
Analysis of Trends:
-
Ipso-Carbon (C-1): The carbon directly attached to the ester group is influenced by the para-substituent. The nitro group causes a downfield shift, while the amino and methoxy groups lead to an upfield shift.
-
Ortho-Carbons (C-2/6): The trend for these carbons is less straightforward due to the interplay of inductive and resonance effects of both the ester and the para-substituent.
-
Meta-Carbons (C-3/5): These carbons are strongly shielded by the electron-donating amino and methoxy groups, resulting in a significant upfield shift compared to methyl benzoate. The electron-withdrawing nitro group has the opposite effect.
-
Para-Carbon (C-4): The carbon bearing the substituent shows the most dramatic change in chemical shift, directly reflecting the electron-donating or -withdrawing nature of the attached group.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is less affected by the para-substituent, indicating that the electronic effects are primarily transmitted through the aromatic ring.
Visualizing Substituent Effects
The following diagrams illustrate the influence of electron-donating and electron-withdrawing groups on the electron density and resulting chemical shifts of the aromatic protons in a substituted benzoate.
Caption: Influence of EWGs and EDGs on Aromatic Proton Chemical Shifts.
Experimental Protocol for Comparative NMR Analysis
To ensure the integrity and comparability of the NMR data, a standardized experimental protocol is crucial.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of each benzoate sample into a clean, dry vial. For quantitative comparisons, precise weighing is essential.[5]
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the chosen solvent dissolves all compounds to be analyzed.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to each vial.[6] Gently vortex or sonicate the vials to ensure complete dissolution.
-
Internal Standard (Optional for Quantitative Analysis): For quantitative NMR (qNMR), add a known amount of an internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[6] Ensure there are no air bubbles or solid particles in the tube.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Tuning and Shimming: Before data acquisition, tune the probe to the correct frequency and shim the magnetic field to achieve high homogeneity. This is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For accurate integration in comparative or quantitative studies, a longer relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is necessary to allow for full relaxation between scans. A value of 10-30 seconds is often used for quantitative work.
-
Number of Scans: Typically 8-16 scans are sufficient for good signal-to-noise ratio for ¹H NMR.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (D1): A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative ¹³C NMR. For quantitative ¹³C NMR, a much longer delay and consideration of the Nuclear Overhauser Effect (NOE) are necessary.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal reference standard like tetramethylsilane (TMS).
-
Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all relevant peaks in both the ¹H and ¹³C spectra.
Caption: Standardized Workflow for Comparative NMR Analysis.
Conclusion
The ¹H and ¹³C NMR analysis of substituted benzoates provides a powerful and practical demonstration of fundamental principles in physical organic chemistry. The predictable shifts in proton and carbon resonances upon substitution with electron-donating or -withdrawing groups offer invaluable information for structural elucidation and the characterization of new chemical entities. For professionals in drug discovery and development, a solid understanding of these substituent effects is essential for interpreting NMR data accurately and efficiently, ultimately accelerating the development of new therapeutics. By following a rigorous and standardized experimental protocol, researchers can generate high-quality, comparable data that provides deep insights into the electronic nature of their molecules.
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Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Halogenated Compounds
For researchers, scientists, and professionals in drug development, establishing the purity of halogenated compounds is a critical step that underpins the reliability of experimental data and the safety of therapeutic candidates. The unique physicochemical properties of halogenated molecules, conferred by the presence of fluorine, chlorine, bromine, or iodine, necessitate a nuanced approach to analytical method selection. This guide provides an in-depth comparison of the primary analytical techniques used for purity determination, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.
The Criticality of Purity in Halogenated Compounds
Impurities in a halogenated active pharmaceutical ingredient (API) or research compound can arise from various stages, including synthesis, degradation, or storage.[1][2] These impurities, even at trace levels, can significantly impact the compound's biological activity, toxicity, and stability. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification and quantification of impurities.[1][2][3][4][5] This guide will explore the practical application of key analytical technologies to meet and exceed these standards.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is the cornerstone of purity assessment, offering powerful separation of the main compound from its impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC): The Method of Choice for Volatile Halogenated Compounds
GC is a powerful technique for the analysis of volatile and thermally stable halogenated compounds.[6] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality of Detector Selection: For halogenated compounds, the choice of detector is paramount. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, its sensitivity to halogenated molecules can be limited. The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative atoms like halogens, making it a highly specific and sensitive choice.[7][8] When unequivocal identification of impurities is required, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information.[6][8][9]
Objective: To determine the purity of a chlorinated pesticide and identify potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the chlorinated pesticide standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as hexane or iso-octane.
-
Prepare a series of calibration standards by serial dilution.
2. GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Injector: Split/Splitless inlet at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Detector: Electron Capture Detector (ECD) at 300 °C.
-
Makeup Gas: Nitrogen.
3. Data Analysis and Purity Calculation:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Workflow for GC-ECD Purity Analysis:
Caption: Workflow for GC-ECD Purity Analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Halogenated Compounds
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[10] Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase.
Causality of Method Parameters: The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving optimal separation of the main compound from its impurities. The UV detector is commonly used for quantitative analysis, provided the analyte and its impurities possess a chromophore.
Objective: To determine the purity of a fluorinated active pharmaceutical ingredient (API).
1. Sample and Standard Preparation:
-
Accurately weigh and dissolve the API in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of the API reference standard.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis and Purity Calculation:
-
Integrate the peak areas of the API and all impurities.
-
Calculate the percentage purity using the area percent method.
Workflow for HPLC-UV Purity Analysis:
Caption: Workflow for HPLC-UV Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination that does not require a reference standard for each impurity.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Causality of Experimental Choices: The selection of an appropriate internal standard is critical. It must be of high purity, stable, not reactive with the sample, and have signals that do not overlap with those of the analyte or impurities.[12] Proper experimental setup, including ensuring complete relaxation of all nuclei between pulses, is essential for accurate quantification.
Objective: To determine the absolute purity of a brominated compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the brominated compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
2. NMR Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Pulse Program: A standard 90° pulse-acquire sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
3. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
Logical Relationship in qNMR Purity Determination:
Caption: Logic of qNMR Purity Determination.
Hyphenated Techniques: The Power of Separation and Identification
Coupling a separation technique with a mass spectrometer (GC-MS or LC-MS) provides the ultimate tool for impurity profiling, offering both sensitive quantification and definitive structural identification of unknown impurities.[9][13]
GC-MS for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile halogenated impurities.[9] The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of an impurity, often with the aid of spectral libraries.
LC-MS for a Broader Range of Impurities
LC-MS is a versatile technique for the impurity profiling of a wide array of halogenated compounds, including those that are non-volatile or thermally sensitive.[13] High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions of impurities.
Comparative Performance of Analytical Methods
The choice of the most appropriate analytical technique depends on a variety of factors, including the properties of the analyte, the nature of the expected impurities, and the required level of sensitivity and specificity.
| Feature | Gas Chromatography (GC-ECD/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Analyte Suitability | Volatile & thermally stable compounds | Wide range, including non-volatile & thermally labile compounds | Soluble compounds |
| Selectivity | High (especially with MS) | Moderate to high (column dependent) | Very high (chemically distinct nuclei) |
| Sensitivity (Typical LOQ) | pg to ng range (ECD); ng range (MS)[14] | ng to µg range[15] | µg to mg range[15] |
| Quantification Principle | External/Internal standardization | External/Internal standardization | Primary ratio method (internal standard) |
| Impurity Identification | Excellent with MS | Limited (retention time matching) | Excellent for known structures |
| Throughput | High | High | Moderate |
| Strengths | Excellent for trace analysis of volatile halogenated compounds.[10] | Robust and versatile for a wide range of compounds.[10] | Absolute quantification without impurity reference standards.[11] |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires chromophores for UV detection. | Lower sensitivity compared to chromatographic methods.[15] |
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of halogenated compounds requires a strategic and often multi-faceted analytical approach. While GC and HPLC are the workhorses for routine purity testing, qNMR offers a powerful, non-destructive method for obtaining absolute purity values without the need for extensive reference standards. For comprehensive impurity profiling and the identification of unknown species, hyphenated techniques such as GC-MS and LC-MS are indispensable.
References
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ResearchGate. LOD and LOQ of LC-MS/MS analysis. ResearchGate. Accessed January 27, 2026. [Link].
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Purdue University. Live qualification/validation of purity methods for protein products. Purdue University. Accessed January 27, 2026. [Link].
- Validation and comparison of GC-MS, FT-MIR, and FT-NIR techniques for rapid bromoform quantification in Asparagopsis taxiformis extracts. Sci Rep. 2023;13(1):12345.
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International Council for Harmonisation. Quality Guidelines. ICH. Accessed January 27, 2026. [Link].
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Purity by Absolute qNMR Instructions. CCRC. Accessed January 27, 2026. [Link].
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. EMA. Accessed January 27, 2026. [Link].
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USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Accessed January 27, 2026. [Link].
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ResearchGate. Identification of m-Dichlorobenzene based on comparison with library.... ResearchGate. Accessed January 27, 2026. [Link].
- International Atomic Energy Agency. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). IAEA. Published 2015.
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Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Accessed January 27, 2026. [Link].
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Agilent. Disinfection Byproducts (DBPs) Analysis in Water. Agilent. Accessed January 27, 2026. [Link].
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Validation of liquid chromatography mass spectrometry (LC-MS) methods. 9. LoD and LoQ. Accessed January 27, 2026. [Link].
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Nilu.no. Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. Nilu.no. Accessed January 27, 2026. [Link].
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A Senior Application Scientist's Guide to Halogen Reactivity: Comparing Bromo- and Iodo-Substituted Benzoates in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Substituted benzoates are foundational building blocks, and the choice of a halogen handle—specifically bromine versus iodine—can have profound implications for reaction kinetics and outcomes. This guide provides an in-depth comparison of the reactivity of bromo- and iodo-substituted benzoates, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed, strategic decisions at the bench.
The Decisive Factor: Understanding Carbon-Halogen Bond Properties
The fundamental difference in reactivity between bromo- and iodo-substituted aromatics in the most common and powerful synthetic transformations—palladium-catalyzed cross-coupling reactions—is rooted in the energetics of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly longer and weaker than the carbon-bromine bond.[1][2] This lower bond dissociation energy (BDE) is the primary determinant of reactivity in reactions where the cleavage of this bond is the critical, energy-demanding step.[1][2][3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Key Takeaway |
| Aryl-Bromine (Ar-Br) | ~335 | Stronger, more stable bond requiring higher energy input to cleave. |
| Aryl-Iodine (Ar-I) | ~272 | Weaker, more labile bond that is more easily cleaved. |
This data represents typical values for aryl halides.
This energy difference dictates that iodo-substituted benzoates are generally more reactive and require milder conditions in the cornerstone reactions of modern synthesis.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern medicinal chemistry is the palladium-catalyzed cross-coupling reaction. In mechanisms for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4] The lower activation energy required to cleave the weaker C-I bond makes iodo-substituted benzoates the more reactive partners in these transformations.[4][5]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Overview:
| Reaction Type | Iodo-Substituted Benzoate Performance | Bromo-Substituted Benzoate Performance | General Reactivity Trend |
| Suzuki-Miyaura Coupling | Higher yields under milder conditions (e.g., lower temp, shorter time).[4] | Robust and widely used, but may require more forcing conditions or more active catalysts.[6][7] | I > Br[4][7] |
| Heck Reaction | More rapid reaction, often proceeding at lower temperatures.[8] | Effective substrate, though may require higher temperatures and longer reaction times. | I > Br |
| Buchwald-Hartwig Amination | Generally higher reactivity, allowing for a broader substrate scope with amines under milder conditions. | A workhorse substrate, but can be less reactive, especially with less nucleophilic amines. | I > Br |
The enhanced reactivity of aryl iodides is not just a matter of speed; it can enable reactions that are otherwise challenging. For substrates with sensitive functional groups, the ability to use lower temperatures and shorter reaction times with an iodo-benzoate can be the difference between success and decomposition. Furthermore, in molecules containing both bromine and iodine, the reactivity difference can be exploited for selective, stepwise functionalization, reacting the iodo-position first under mild conditions before addressing the bromo-position.[7]
The Exception to the Rule: Nucleophilic Aromatic Substitution (SNAr)
While iodo-substituted benzoates dominate in transition-metal catalysis, the script is flipped in the context of Nucleophilic Aromatic Substitution (SNAr). This reaction is prevalent for benzoate systems bearing strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the halogen.
The SNAr mechanism proceeds not through C-X bond cleavage in the initial step, but via the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[9][10] The rate-determining step is this initial nucleophilic attack.[11]
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
In this context, the leaving group's ability to activate the ring towards attack is more important than its stability as an anion. The reactivity trend is therefore governed by the electronegativity of the halogen: F > Cl > Br > I .[11][12] The more electronegative halogen polarizes the carbon-halogen bond more effectively, making the ipso-carbon more electrophilic and thus a better target for the nucleophile.[12] Consequently, for an SNAr reaction, a bromo-substituted benzoate is more reactive than its iodo- counterpart .
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a self-validating system for comparison, the following protocol can be employed. It is anticipated that the iodo-benzoate will proceed to high conversion more rapidly and/or at a lower temperature than the bromo-benzoate.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Reaction Setup:
-
Objective: To couple methyl 4-halobenzoate with phenylboronic acid.
-
Reactants:
-
Methyl 4-iodobenzoate (1.0 equiv) OR Methyl 4-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
-
Solvent: Toluene and Water (4:1 mixture), degassed.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The PPh₃ ligand stabilizes the Pd(0) center, preventing its decomposition, and modulates its reactivity.
-
Base: K₂CO₃ is essential for activating the phenylboronic acid. It forms a boronate salt, which enhances the nucleophilicity of the phenyl group, facilitating the crucial transmetalation step where the phenyl group is transferred to the palladium center.[13]
-
Solvent & Degassing: A two-phase toluene/water system is common. Toluene dissolves the organic components, while water dissolves the inorganic base. It is critical to degas the solvent (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the catalyst throughout the heating process.
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the methyl 4-halobenzoate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS at regular intervals (e.g., every 30 minutes).
-
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired biphenyl product.
Conclusion
The choice between a bromo- or iodo-substituted benzoate is a strategic one that should be dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), iodo-substituted benzoates are the superior choice for reactivity. Their weaker C-I bond facilitates the rate-determining oxidative addition step, allowing for milder conditions, faster reactions, and often higher yields. This is particularly advantageous in late-stage functionalization of complex molecules.
-
For nucleophilic aromatic substitution (SNAr) on electron-poor systems, bromo-substituted benzoates are more reactive. Here, the greater electronegativity of bromine better activates the ring for the initial, rate-limiting nucleophilic attack.
By understanding these fundamental mechanistic principles, researchers can harness the distinct chemical personalities of these halogens to design more efficient, robust, and successful synthetic routes.
References
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
-
Al-Masum, M. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Retrieved from [Link]
-
Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. Retrieved from [Link]
-
Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
D. A. H. (2013, October 7). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. UVIC. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
UCD. (2009, July 15). Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Homework. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy. YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 2,4-dibromo-5-fluorobenzoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of Methyl 2,4-dibromo-5-fluorobenzoate, a halogenated aromatic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, researchers can ensure a secure laboratory environment and maintain regulatory compliance.
Hazard Assessment: An Inferred Profile
Due to the presence of bromine and fluorine atoms on the aromatic ring, this compound is classified as a halogenated organic compound.[1][2] Based on the hazard profiles of analogous chemicals, we can infer the following potential hazards:
-
Acute Toxicity (Oral): Similar compounds are classified as harmful or toxic if swallowed.[3][4]
-
Skin Corrosion/Irritation: May cause skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
It is crucial to handle this compound with the appropriate personal protective equipment (PPE) to mitigate these potential risks.
Chemical and Physical Properties Overview
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal. The table below summarizes key properties, drawing from data on similar halogenated benzoates.
| Property | Inferred Value/Characteristic | Rationale/Source Analogy |
| Molecular Formula | C₈H₅Br₂FO₂ | Based on chemical structure |
| Appearance | Likely a solid (powder or crystal) | Analogy with similar substituted benzoates |
| Solubility | Sparingly soluble in water; soluble in organic solvents | General characteristic of similar organic esters |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6] | Common reactivity for benzoate esters |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a stringent PPE protocol is mandatory when handling this compound.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[3]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.[7]
-
Skin and Body Protection: A lab coat is required. For significant handling operations, consider additional protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[1][8] This process ensures the complete destruction of the molecule, preventing the release of hazardous substances into the environment.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound must be classified as "Halogenated Organic Waste."
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with the chemical.
-
Segregation:
-
Do NOT mix with non-halogenated organic waste. This is critical as the disposal costs and methods for these two streams are different.
-
Do NOT mix with aqueous waste, acids, or bases.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (based on the inferred hazards: skull and crossbones, exclamation mark).
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.[7]
Experimental Protocol: Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the collection of the hazardous waste.
-
Licensed Waste Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company that operates a high-temperature incinerator.
-
Incineration Parameters: For waste containing more than 1% of halogenated organic substances, incineration should be carried out at a minimum temperature of 1100°C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[8][9]
Emergency Procedures: Be Prepared
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.
-
Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]
-
Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For compounds like this compound, where specific data is limited, a cautious and informed approach based on the principles of chemical analogy and established protocols for halogenated waste is essential. By following the procedures outlined in this guide, researchers can confidently manage this compound from cradle to grave, ensuring the protection of themselves, their colleagues, and the environment.
References
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Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]
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PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
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European IPPC Bureau. (n.d.). Best Available Techniques (BAT) Reference Document for Waste Incineration. Retrieved from [Link]
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Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]
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Analytik Jena. (n.d.). Flyer Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]
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Mastering the Safe Handling of Methyl 2,4-dibromo-5-fluorobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount to both experimental integrity and personal safety. Methyl 2,4-dibromo-5-fluorobenzoate, a halogenated aromatic compound, is a valuable building block in synthetic chemistry. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.
Hazard Assessment and Risk Mitigation
Before handling this compound, a comprehensive risk assessment is crucial. The primary hazards associated with this and similar halogenated aromatic compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Oral ingestion is harmful.[1]
Understanding these risks informs the selection of appropriate engineering controls, personal protective equipment (PPE), and handling procedures to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE is non-negotiable when handling this compound.[2] The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged or direct contact with halogenated compounds, consider thicker gloves or double-gloving. Always check the manufacturer's chemical resistance chart.[3][4] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes.[2] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved laboratory coat | Protects the skin and personal clothing from accidental splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a last resort and requires a formal respiratory protection program. |
Understanding Glove Selection: The choice of glove material is critical. Key terms to understand are:
-
Breakthrough Time: The time it takes for a chemical to permeate through the glove material.[5][6]
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.[5]
For incidental contact, standard nitrile gloves are generally acceptable. However, for tasks involving significant handling or the potential for immersion, gloves with a longer breakthrough time for halogenated aromatic compounds, such as Viton™ or laminate gloves, should be considered. Always inspect gloves for any signs of degradation or punctures before and during use.[5]
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of your experiment.
Pre-Operational Checks
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Have all necessary equipment, including the chemical container, spatulas, weighing paper, glassware, and waste containers, inside the fume hood before you begin.
-
Don Appropriate PPE: Put on your lab coat, chemical splash goggles, face shield, and gloves as outlined in the table above.
Weighing and Dispensing
-
Work Within the Fume Hood: All handling of solid this compound should be performed inside a certified chemical fume hood.
-
Minimize Dust Generation: Handle the solid material gently to avoid creating dust. Use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel.
-
Immediate Cleanup of Spills: Should a spill occur, decontaminate the area immediately (see Section 4.2 for spill cleanup procedures).
Post-Handling Procedures
-
Securely Close Container: Tightly seal the this compound container after use.
-
Decontaminate Equipment: Clean all non-disposable equipment that came into contact with the chemical according to the procedures in Section 4.1.
-
Dispose of Waste: Place all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated hazardous waste container.[7]
-
Remove PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then face shield, goggles, and finally the lab coat.
-
Wash Hands Thoroughly: Immediately wash your hands with soap and water after removing your gloves.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential for laboratory safety and environmental compliance.
Equipment Decontamination
Glassware and other non-disposable equipment that has been in contact with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent, such as acetone, to remove the bulk of the chemical residue.[8][9] Collect this rinse solvent in a designated halogenated organic waste container.
-
Wash with Detergent: Wash the rinsed glassware with a laboratory detergent and warm water.[10][11] Use a brush to scrub all surfaces.
-
Final Rinse: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to prevent spotting.[11]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Alert: If the spill is large or outside of a containment area, evacuate the immediate area and alert your supervisor and the laboratory safety officer.
-
Contain the Spill: For small spills within the fume hood, use an absorbent material like vermiculite or a chemical spill kit to contain the solid.
-
Collect the Material: Carefully sweep up the absorbed material and place it in a clearly labeled hazardous waste container.[1][7]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with acetone, followed by a wash with soap and water. Dispose of all cleaning materials in the hazardous waste container.
Waste Disposal
Proper disposal of this compound and any materials contaminated with it is a legal and ethical responsibility.
-
Waste Segregation: All waste containing this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").
-
EPA Waste Codes: Halogenated organic compounds are typically classified under specific EPA hazardous waste codes. While the exact code may depend on the specific waste stream and local regulations, wastes from the production or manufacturing use of halogenated compounds may fall under the "F-listed" wastes, such as those in the F025 category.[12] Consult with your institution's Environmental Health and Safety (EHS) department for the specific waste codes and disposal procedures.
-
Disposal Vendor: Your institution's EHS department will arrange for the pickup and disposal of the hazardous waste by a licensed vendor, typically through high-temperature incineration.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[2] Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the safe handling workflow.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific practice.
References
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Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
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Best Gloves. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Retrieved from [Link]
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Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
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Best Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Inter-Med. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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Reddit. (2023). How to wash glassware that had toxic chemicals in them. r/chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Capot Chemical Co., Ltd. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 20). 1.5: Cleaning glassware. Retrieved from [Link]
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Northrop, B. H. (n.d.). Cleaning Glassware. University of Rochester. Retrieved from [Link]
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suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
